molecular formula C23H24N2O4S B3653348 N-(2-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide

N-(2-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B3653348
M. Wt: 424.5 g/mol
InChI Key: FGAZUTMMPDCRKK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes functional groups such as methoxy, methyl, sulfonyl, and acetamide, which contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the sulfonyl group: Reacting 4-methylbenzenesulfonyl chloride with aniline to form N-(4-methylphenyl)sulfonylaniline.

    Acetamide formation: Reacting the product with 2-bromoacetic acid to form N-(4-methylphenyl)sulfonyl-2-bromoacetamide.

    Methoxyphenyl substitution: Reacting the intermediate with 2-methoxyaniline to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the sulfonyl group may yield a sulfide derivative.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide: Lacks the sulfonyl group.

    N-(4-methylphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide: Lacks the methoxy group.

    N-(2-methoxyphenyl)-2-(2-methyl-N-phenyl)sulfonylanilino)acetamide: Lacks the 4-methyl group.

Uniqueness

The presence of both methoxy and sulfonyl groups in N-(2-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide may confer unique chemical properties and reactivity compared to similar compounds. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules.

Conclusion

This compound is a complex organic compound with potential applications in various scientific fields. Its unique structure and functional groups contribute to its chemical properties and reactivity, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-17-12-14-19(15-13-17)30(27,28)25(21-10-6-4-8-18(21)2)16-23(26)24-20-9-5-7-11-22(20)29-3/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAZUTMMPDCRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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